molecular formula C18H22N6O2 B5472140 N-{[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl}-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

N-{[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl}-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Cat. No.: B5472140
M. Wt: 354.4 g/mol
InChI Key: GXQKOAUEDOIELH-UHFFFAOYSA-N
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Description

The compound appears to contain several structural components common in medicinal chemistry, including a piperidine ring, a pyridine ring, and an imidazole ring . These structures are often found in drugs due to their ability to interact with biological targets. The imidazole ring, for example, is a key component of many important biological molecules, including the amino acid histidine and the nucleotide bases adenine and guanine .


Molecular Structure Analysis

The compound contains several heterocyclic rings, which are rings containing at least two different elements. These include a piperidine ring (a six-membered ring with one nitrogen atom), a pyridine ring (a six-membered ring with two nitrogen atoms), and an imidazole ring (a five-membered ring with two nitrogen atoms) .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, imidazole rings can act as both nucleophiles and electrophiles, allowing them to participate in a wide range of reactions .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many drugs containing imidazole rings work by interacting with enzymes or receptors in the body .

Properties

IUPAC Name

N-[[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl]-1-methylimidazo[1,2-b]pyrazole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2/c1-22-8-9-24-18(22)15(11-21-24)17(26)20-10-13-4-2-6-19-16(13)23-7-3-5-14(25)12-23/h2,4,6,8-9,11,14,25H,3,5,7,10,12H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQKOAUEDOIELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C1=C(C=N2)C(=O)NCC3=C(N=CC=C3)N4CCCC(C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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